molecular formula C13H10ClN3O2S3 B12158565 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole

5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole

Cat. No.: B12158565
M. Wt: 371.9 g/mol
InChI Key: ZLIRQUKNUPCUDB-UHFFFAOYSA-N
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Description

5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step often involves the reaction of a thioamide with a haloketone to form the thiazole ring. For example, 2-bromo-1-(4-methylphenyl)ethanone can react with thiourea under reflux conditions in ethanol to form 4-methylphenylthiazole.

    Sulfonylation: The thiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Chlorination: The final step involves the chlorination of the thiazole ring, which can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as a key reactive site for nucleophilic displacement due to its strong electron-withdrawing nature. This reaction typically occurs under basic conditions:

Nucleophile Reagents/Conditions Product Yield Reference
AminesR-NH₂, DMF, 80°C, 12 h5-Chloro-4-(alkyl/arylamino)-2-(1,3-thiazol-2-ylamino)-1,3-thiazole65–78%
AlcoholsR-OH, K₂CO₃, CH₃CN, reflux5-Chloro-4-(alkoxy/aryloxy)-2-(1,3-thiazol-2-ylamino)-1,3-thiazole55–70%
ThiolsR-SH, Et₃N, CH₂Cl₂, RT5-Chloro-4-(alkyl/arylthio)-2-(1,3-thiazol-2-ylamino)-1,3-thiazole60–72%

Mechanistic Insight : The sulfonyl group’s electron-withdrawing effect polarizes the adjacent C–S bond, facilitating nucleophilic attack. Steric hindrance from the 4-methylphenyl group moderates reaction rates.

Electrophilic Aromatic Substitution (EAS)

The thiazole rings undergo regioselective EAS, with reactivity directed by substituents:

Reaction Reagents/Conditions Position Modified Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°CC5 of amino-thiazole5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(5-nitro-1,3-thiazol-2-ylamino)-1,3-thiazole48%
HalogenationBr₂, FeCl₃, CHCl₃, RTC4 of sulfonyl-thiazole5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(4-bromo-1,3-thiazol-2-ylamino)-1,3-thiazole52%

Electronic Effects : The amino group activates the adjacent thiazole ring toward electrophiles, while the sulfonyl group deactivates its attached ring .

Oxidation and Reduction Reactions

Redox reactions target the sulfonyl and amino groups:

Reaction Type Reagents/Conditions Product Yield Reference
Sulfonyl ReductionZn/HCl, EtOH, reflux5-Chloro-4-[(4-methylphenyl)thio]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole68%
Amino OxidationH₂O₂, AcOH, 50°C5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylnitroso)-1,3-thiazole45%

Stability Note : Over-reduction of the sulfonyl group to thioether requires careful stoichiometric control.

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the chloro substituent:

Coupling Type Catalyst/Reagents Product Yield Reference
SuzukiPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃5-Aryl-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(N-alkyl-1,3-thiazol-2-ylamino)-1,3-thiazole70%

Key Limitation : Steric hindrance from the sulfonyl group reduces coupling efficiency with bulky arylboronic acids .

Cyclization and Ring-Opening Reactions

The thiazole rings participate in cycloadditions and ring modifications:

Reaction Reagents/Conditions Product Yield Reference
Diels-AlderMaleic anhydride, ΔFused bicyclic adduct with maleoyl group50%
Ring-OpeningNaOH (10%), H₂O, 100°C5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-aminothiazole-3-carboxylic acid58%

Thermal Stability : Ring-opening under alkaline conditions proceeds via nucleophilic attack at the C2 position.

Functional Group Interconversion

The amino group undergoes acylation and alkylation:

Reaction Reagents/Conditions Product Yield Reference
AcylationAcCl, pyridine, 0°C5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(N-acetyl-1,3-thiazol-2-ylamino)-1,3-thiazole85%
AlkylationCH₃I, K₂CO₃, DMF, RT5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(N-methyl-1,3-thiazol-2-ylamino)-1,3-thiazole78%

Selectivity : Acylation occurs exclusively at the amino group due to its nucleophilicity .

The compound’s multifunctional architecture enables versatile applications in medicinal chemistry, particularly in synthesizing bioactive analogs. Future research should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the thiazole structure enhances the efficacy of the compound against microbial pathogens .

Anticancer Applications

The compound has also been evaluated for its anticancer potential. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including modulation of key signaling pathways involved in cancer growth.

Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of thiazole derivatives on different cancer cell lines, highlighting the following results:

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF-7 (breast cancer)7.94
Thiazole Derivative BHeLa (cervical cancer)6.35

These results indicate that the compound possesses significant anti-tumor activity, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism by which 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole exerts its effects depends on its application. In biological systems, it may interact with enzymes or cellular receptors, disrupting normal cellular functions. The thiazole ring can intercalate with DNA, inhibiting replication and transcription processes, which is particularly useful in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorothiazole: A simpler thiazole derivative with similar reactivity but less complex structure.

    4-Methylphenylthiazole: Lacks the sulfonyl and chlorine substituents, resulting in different chemical properties.

    Sulfonylthiazoles: A broader class of compounds with varying substituents on the thiazole ring.

Uniqueness

5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole is unique due to the combination of its substituents, which confer specific reactivity and biological activity. The presence of both the sulfonyl and chlorine groups enhances its potential for diverse applications, distinguishing it from simpler thiazole derivatives.

This compound’s versatility and potential for various applications make it a valuable subject of study in multiple scientific disciplines.

Biological Activity

5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole is a complex thiazole derivative notable for its diverse biological activities. This compound features multiple functional groups, including a chloro substituent and a sulfonamide moiety, which contribute to its pharmacological potential. The following sections explore its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
  • Chlorination : The introduction of the chloro group can be performed using reagents like thionyl chloride or phosphorus pentachloride.
  • Sulfonylation : The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride under basic conditions.

These steps are often conducted in organic solvents such as dichloromethane or chloroform at controlled temperatures to optimize yields and purity .

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties. The compound has shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism likely involves the inhibition of bacterial enzymes critical for survival .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor effects. Studies have demonstrated its cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentration ranges for inhibiting cell growth. For instance, modifications to the thiazole structure have been linked to enhanced activity against human glioblastoma and melanoma cell lines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : The compound could interact with receptors to alter signaling pathways related to cell growth and apoptosis .

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

StudyFindingsBiological Activity
MDPI Review (2022)Investigated structure-activity relationships (SAR) for various thiazolesAntitumor activity with IC50 values < 10 µM
PMC Article (2010)Evaluated antiviral activities of thiazole derivativesSignificant TMV inhibition
ResearchGate Study (2010)Assessed antimicrobial properties against common pathogensEffective against E. coli and S. aureus

These studies highlight the compound's potential in drug development across various therapeutic areas.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific modifications to the thiazole ring structure enhance biological activity:

  • Electron-Drawing Groups : The presence of electron-withdrawing groups like chlorine increases cytotoxicity.
  • Substituent Positioning : Methyl substitutions on the phenyl ring have been shown to enhance efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole?

The compound can be synthesized via cyclization and sulfonylation reactions. A validated approach involves using Lawesson’s reagent for thiazole ring formation, followed by oxidative chlorination to introduce the sulfonyl group. Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometry of intermediates. For example, sulfonyl chloride intermediates (as in related thiazole derivatives) are critical precursors for introducing the [(4-methylphenyl)sulfonyl] moiety . Purification via column chromatography or recrystallization ensures high yield and purity.

Q. Which spectroscopic techniques are essential for structural confirmation?

1H-NMR and 13C-NMR are indispensable for confirming the thiazole backbone, sulfonyl group, and substituent positions. For instance, characteristic peaks for thiazole protons appear at δ 7.2–8.5 ppm, while sulfonyl-linked aromatic protons resonate near δ 7.5–8.0 ppm . FT-IR spectroscopy identifies functional groups, such as S=O stretching (1150–1350 cm⁻¹) and N-H bending (1500–1600 cm⁻¹). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% deviation to confirm purity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include thermogravimetric analysis (TGA) to determine decomposition temperatures and accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks). For related thiazole derivatives, storage at –20°C in inert atmospheres (argon) preserves integrity, while exposure to light or moisture may degrade sulfonamide groups .

Advanced Research Questions

Q. How to resolve discrepancies between experimental and theoretical elemental analysis data?

Discrepancies in C/H/N ratios (e.g., higher experimental nitrogen content) may arise from incomplete combustion or hygroscopic impurities. Cross-validate results using high-resolution mass spectrometry (HRMS) and combustion analysis. For example, adjusting drying protocols (e.g., vacuum desiccation for 48 hours) and using internal standards (e.g., acetanilide) improves accuracy .

Q. What experimental designs are effective for evaluating antitumor activity in vitro?

Use a panel of 60 cancer cell lines (NCI-60) to screen for cytotoxicity. Prepare sulfonamide derivatives (via nucleophilic substitution of the sulfonyl chloride intermediate) to enhance bioavailability. Dose-response assays (0.1–100 μM) over 72 hours, with cisplatin as a positive control, can identify potent analogs. IC50 values should be validated via MTT or SRB assays .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) against validated targets (e.g., EGFR or tubulin) identifies binding affinities. For thiazole derivatives, hydrophobic interactions with the sulfonyl group and hydrogen bonding via the thiazol-2-ylamino moiety are critical. MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. What strategies mitigate side reactions during functionalization of the thiazole core?

Protecting the amino group (e.g., Boc or acetyl) before sulfonylation prevents unwanted nucleophilic attacks. For example, using trimethylsilyl chloride as a temporary protecting agent during sulfonation reduces byproduct formation. Monitor reactions via TLC and HPLC to isolate intermediates .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis of intermediates.
  • Biological Assays : Include negative controls (DMSO vehicle) to rule out solvent-induced cytotoxicity.
  • Data Validation : Use triplicate measurements in spectral and biological studies to ensure reproducibility.

Properties

Molecular Formula

C13H10ClN3O2S3

Molecular Weight

371.9 g/mol

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H10ClN3O2S3/c1-8-2-4-9(5-3-8)22(18,19)11-10(14)21-13(16-11)17-12-15-6-7-20-12/h2-7H,1H3,(H,15,16,17)

InChI Key

ZLIRQUKNUPCUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=NC=CS3)Cl

Origin of Product

United States

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